2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

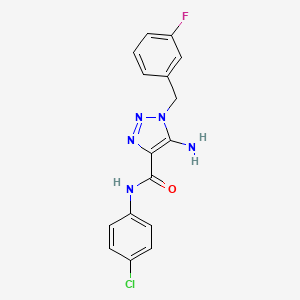

“2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid” is an organic compound that is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro group . It is an important reagent for many organic reactions, especially for the formation of heterocycles .

Aplicaciones Científicas De Investigación

Catalysis

Schiff bases, including 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid derivatives, have found applications as ligands in catalytic processes. Their coordination with transition metals enhances catalytic activity, making them valuable in organic transformations, such as oxidation reactions, hydrogenation, and C-C bond formation .

Asymmetric Synthesis

Schiff bases serve as chiral auxiliaries in asymmetric synthesis. Their ability to form diastereomers allows for the selective synthesis of enantiomerically pure compounds. Researchers utilize Schiff bases derived from 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid to create optically active molecules .

Coordination Chemistry

In coordination chemistry, Schiff bases act as versatile ligands. Their ability to form stable complexes with metal ions enables the design of novel coordination compounds. Researchers explore their applications in areas like molecular magnets, luminescent materials, and supramolecular assemblies .

Medicinal Chemistry

Schiff bases exhibit diverse biological activities. Researchers have investigated their potential as antimicrobial, antiviral, and anticancer agents. The 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid derivative may play a role in drug discovery and development .

Materials Science

Schiff bases contribute to materials science. Their ability to form stable complexes with metal ions allows for the design of functional materials. Applications include sensors, liquid crystals, and conductive polymers .

Environmental Contexts

Schiff bases find applications in environmental chemistry. They can act as colorimetric sensors for detecting metal ions or other analytes. Additionally, their use in wastewater treatment and pollutant removal is an active area of research .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2-(3-nitrophenyl)acetic acid, interact withPenicillin G acylase in Escherichia coli .

Mode of Action

This interaction could potentially alter the biochemical processes within the cell .

Biochemical Pathways

Based on its structural similarity to 2-(3-nitrophenyl)acetic acid, it may be involved in the metabolism of aromatic compounds .

Result of Action

Based on its structural similarity to other nitrophenyl compounds, it may have potential biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid. For instance, the compound’s solubility in water, which is a key factor in its bioavailability and efficacy, can be affected by temperature . .

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRRJFUWRWCSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)

![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)

![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)

![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)

![2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2466692.png)

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)

![3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2466701.png)